Prostaglandins I2 methyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H34O5 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl (5E)-5-[(3aS,4S,5S,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,11-12,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b12-11+,16-9+/t15-,17-,18-,19-,20+/m0/s1 |
InChI Key |
HEPKWABQTOCTFQ-GSSZECBUSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1C/C(=C\CCCC(=O)OC)/O2)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |
Pictograms |
Irritant |
Synonyms |
PGI2 methyl ester prostaglandin I2 methyl este |
Origin of Product |
United States |
Synthetic Methodologies for Prostaglandin I2 Methyl Ester
Total Synthesis Approaches
Total synthesis strategies for Prostaglandin (B15479496) I2 methyl ester are characterized by their focus on establishing multiple chiral centers with precise relative and absolute configurations. These approaches often involve convergent strategies, where key fragments of the molecule are synthesized separately and then joined.
Stereoselectivity is the cornerstone of any successful synthesis of Prostaglandin I2 methyl ester. The molecule contains several stereocenters, and its biological activity is highly dependent on the correct configuration.
One prominent strategy involves the conversion of threo-2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives into the target molecule. rsc.orgresearchgate.net This approach, however, faces challenges as different stereoisomers of the starting material can exhibit vastly different reactivity. For instance, the (5R,6R)-threo-aldol product undergoes iodocyclisation cleanly, while the (5S,6S)-isomer fails to react under similar conditions, likely due to steric hindrance from the cyclopentanone (B42830) ring. rsc.org
Modern approaches often employ catalyst-controlled reactions to set the stereochemistry. For example, a rhodium-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reaction has been used to create three contiguous stereocenters on the cyclopentyl core in a single step. acs.org This method provides excellent control over the absolute stereochemistry through the choice of the catalyst's ligand. acs.org Chemoenzymatic strategies have also emerged, utilizing enzymes like Baeyer-Villiger monooxygenases and ketoreductases to set critical stereochemical configurations under mild conditions with high selectivity. researchgate.net
Table 1: Comparison of Stereoselective Strategies
| Strategy | Key Reaction | Stereochemical Control | Reference |
| Aldol (B89426) Product Conversion | Iodocyclisation | Substrate-controlled; reactivity dependent on starting isomer's configuration. | rsc.org |
| Catalytic Asymmetric Synthesis | Rh-catalyzed Suzuki–Miyaura coupling | Catalyst-controlled; ligand choice dictates absolute stereochemistry of 3 contiguous centers. | acs.org |
| Chemoenzymatic Synthesis | Baeyer-Villiger oxidation & Ketoreduction | Enzyme-controlled; high diastereo- and enantioselectivity under mild conditions. | researchgate.net |
Asymmetric induction is crucial for generating optically active prostaglandin intermediates from achiral or racemic precursors. A landmark approach in prostaglandin synthesis, developed by E.J. Corey and his team, utilizes a chiral auxiliary to direct the stereochemical outcome of a key Diels-Alder reaction. acs.orgacs.org This reaction between 5-[(benzyloxy)methyl]cyclopentadiene and an acrylate (B77674) ester in the presence of a Lewis acid proceeds with high specificity to form a chiral adduct, a key intermediate for prostaglandins (B1171923). acs.org
Organocatalysis has also provided powerful tools for asymmetric induction in prostaglandin synthesis. Diphenylprolinol silyl (B83357) ether, a common organocatalyst, can mediate asymmetric [3+2] cycloaddition reactions to form the chiral cyclopentane (B165970) skeleton with excellent enantioselectivity. oup.com These reactions, such as the domino Michael/Henry reaction, build the core structure while simultaneously setting the stereochemistry. oup.comrsc.org Another strategy involves a diastereoselective SmI2-mediated Reformatsky reaction, where a chiral oxazolidinone auxiliary attached to one of the reactants directs the formation of a chiral secondary alcohol with high diastereoselectivity (>95% de). beilstein-journals.org
The synthesis of Prostaglandin I2 methyl ester is inherently a multi-step process where stereochemical integrity must be maintained throughout. A representative sequence begins with an aldol reaction between a cyclopentanone enolate and a cyclopentenyl-acetaldehyde derivative to form threo-aldol products. rsc.orgrsc.org
A detailed route converts these intermediates into (±)-prostaglandin I2 methyl ester. rsc.orgrsc.org This pathway involves a sequence of reactions including halogenoetherification, hydrodehalogenation, Baeyer–Villiger oxidation, and methanolysis. rsc.orgrsc.org These steps transform the initial aldol adduct into a 5-hydroxyprostaglandin I1 derivative. Subsequently, the hydroxy esters are mesylated, and protecting groups at the 11- and 15-hydroxy positions are removed. After separating the 15-epimeric alcohols, a final elimination step using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) generates the required Δ⁵-olefin with high regioselectivity and the correct (Z)-configuration. rsc.org
More recent concise syntheses of related prostaglandin metabolites have employed catalytic cascades. For example, a nickel-catalyzed dicarbofunctionalization can generate two consecutive stereocenters, followed by a palladium-catalyzed carbonylative spirolactonization to build the core structure. nih.gov
Specific Reaction Pathways and Intermediate Derivatization
Specific chemical transformations are repeatedly employed to construct the complex framework of Prostaglandin I2 methyl ester, with each reaction playing a defined role in building the molecule's functionality and stereochemistry.
A key sequence for elaborating the prostacyclin core from an aldol adduct involves four specific transformations. rsc.orgrsc.org This pathway has been successfully applied to convert threo-2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives into the methyl ester of Prostaglandin I2 and its 15-epimer. researchgate.net
Halogenoetherification: The process begins with an iodocyclisation or bromoetherification. The (5R,6R)-threo-aldol product undergoes iodocyclisation to give the corresponding iodo ether, which forms the bicyclic ether core of the prostacyclin molecule. rsc.org
Hydrodehalogenation: The halogen atom introduced in the previous step is then removed, typically using a reducing agent, to yield the saturated bicyclic ether system. rsc.orgrsc.org
Baeyer–Villiger Oxidation: The ketone functionality on the cyclopentane ring is oxidized to an ester (a lactone) using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA). rsc.org This reaction inserts an oxygen atom between the carbonyl carbon and the adjacent carbon atom.
Methanolysis: The resulting lactone is opened by reaction with methanol (B129727) to generate the methyl ester on the upper side chain and a hydroxyl group on the five-membered ring. rsc.orgrsc.org
This sequence effectively converts the aldol precursor into key 5-hydroxyprostaglandin I1 derivatives, which are then carried forward to the final product. rsc.org
Table 2: Key Transformation Sequence
| Step | Reaction | Reagents (Example) | Transformation | Reference |
| 1 | Halogenoetherification | Iodine (I₂) | Forms bicyclic iodo ether from aldol adduct. | rsc.org |
| 2 | Hydrodehalogenation | Not specified | Removes halogen to form saturated ether. | rsc.orgrsc.org |
| 3 | Baeyer–Villiger Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Converts cyclopentanone to a lactone. | rsc.org |
| 4 | Methanolysis | Methanol (CH₃OH) | Opens lactone to form methyl ester and hydroxyl group. | rsc.orgrsc.org |
The formation of the five-membered ring is a critical aspect of prostaglandin synthesis. In many strategies, a pre-existing cyclopentane or cyclopentenone ring is functionalized. However, other approaches construct the ring itself.
A key step in one total synthesis of (±)-prostaglandin I2 methyl ester is an aldol reaction between a cyclopentanone enolate and the cyclopentenyl-acetaldehyde derivative. rsc.org This reaction forges the crucial carbon-carbon bond that links the two five-membered ring precursors.
Alternative strategies focus on the synthesis of highly substituted cyclopentenone intermediates, which then serve as a scaffold for adding the side chains. core.ac.uk Cyclization of acyclic precursors is a powerful method for this purpose. For instance, an intramolecular aldol cyclization of an ε-keto aldehyde can deliver a cyclopentenone stereoselectively, with the bulky side chains adopting a thermodynamically favored trans relationship. libretexts.org Organocatalyst-mediated [3+2] cycloaddition reactions, such as a domino Michael/Michael reaction, can also be employed to construct a trisubstituted cyclopentanone skeleton with excellent diastereo- and enantioselectivity. oup.com More recently, photoredox-catalyzed radical cyclizations of unactivated alkene-substituted β-ketoesters have been developed to produce polyfunctionalized cyclopentanones stereoselectively. nih.gov
Organocuprate Reagent Application
The introduction of the lower (ω) side chain of prostaglandins is frequently accomplished via a 1,4-conjugate addition of an organocuprate reagent to a cyclopentenone intermediate. This method is a cornerstone in prostanoid synthesis. acs.org The process involves reacting a suitable cyclopentenone, which already contains the upper (α) side chain, with a Gilman cuprate (B13416276) or a higher-order cyanocuprate. acs.orgresearchgate.net These reagents, typically derived from a vinyl-lithium or vinyl-Grignard species and a copper(I) salt, are soft nucleophiles that selectively add to the β-carbon of the α,β-unsaturated ketone. researchgate.netgoogle.com
This approach allows for the stereocontrolled installation of the entire ω-side chain, including the C-15 hydroxyl group, which is often protected during this step. The facial selectivity of the addition is directed by the existing stereochemistry of the cyclopentenone, ensuring the correct trans relationship between the two side chains. researchgate.net For instance, a mixed cuprate with a non-transferable ligand, such as a thienyl group, is often used to conserve the valuable alkenyl side chain during the transfer. researchgate.net
Table 1: Example of Organocuprate Addition in Prostanoid Synthesis
| Reactant | Reagent | Key Features | Outcome |
|---|---|---|---|
| α,β-Unsaturated Cyclopentenone | Mixed organocuprate (e.g., Lipshutz's higher order cyanocuprate) | 1,4-conjugate addition | Formation of the C-12 to C-13 bond, installing the ω-side chain with high facial selectivity. researchgate.net |
Solvolytic Rearrangements in Prostanoid Skeletons
Solvolytic rearrangements have been ingeniously applied to construct the cyclopentane core of prostaglandins from bicyclic precursors. A notable example involves the rearrangement of bicyclo[2.1.0]hexane systems. cdnsciencepub.com In one synthetic route, a bicyclic intermediate containing a cyclopropyl (B3062369) ring is subjected to solvolysis. The reaction is initiated by the departure of a leaving group, often a mesylate, positioned adjacent to the cyclopropyl ring. cdnsciencepub.com
Catalytic Hydrogenation Techniques
Catalytic hydrogenation is a critical step in many prostaglandin syntheses, primarily for the stereoselective reduction of a carbon-carbon triple bond to a Z-(cis)-alkene. This transformation is essential for establishing the correct geometry of the double bond in the upper (α) side chain (C-5 to C-6). cdnsciencepub.com
The Lindlar catalyst, which is palladium on a support like calcium carbonate or barium sulfate (B86663) poisoned with a substance like quinoline (B57606) or lead acetate, is the classic reagent for this conversion. cdnsciencepub.com The poison deactivates the catalyst just enough to prevent over-reduction of the alkyne to a single bond, stopping the hydrogenation at the alkene stage. The hydrogenation occurs via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, leading to the formation of the desired cis-alkene. cdnsciencepub.com This method is also employed in the synthesis of tritiated prostaglandin analogs for metabolic studies, where tritium (B154650) gas is used in place of hydrogen. iaea.org
Table 2: Catalytic Hydrogenation in Prostaglandin Synthesis
| Substrate | Catalyst | Key Features | Product |
|---|---|---|---|
| Acetylenic Prostaglandin Intermediate | Lindlar Catalyst (Palladium on support, poisoned with quinoline) | Selective reduction of alkyne to cis-alkene | PGE2 methyl ester and its 8-iso epimer. cdnsciencepub.com |
| Unsaturated Prostaglandin Precursor | Palladium-on-carbon, Platinum-on-carbon, Rhodium-on-carbon | Reduction of double bonds | Saturated prostaglandin of the "one-series". google.com |
Asymmetric Reformatsky Reactions
The Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of a metal, typically zinc, has been adapted for the asymmetric synthesis of prostaglandins. theaic.org This reaction is used to create β-hydroxy esters, which correspond to key structural motifs within the prostaglandin framework. theaic.orgbeilstein-journals.org
In an asymmetric variant, a chiral auxiliary or a chiral ligand is used to control the stereochemical outcome of the reaction. For instance, a samarium(II) iodide-mediated Reformatsky reaction between an achiral aldehyde and a chiral oxazolidinone has been employed as a key step in a total synthesis of prostaglandin E2 methyl ester. beilstein-journals.orgbeilstein-journals.org This diastereoselective reaction establishes a new stereocenter with high control, yielding a chiral secondary alcohol that is a crucial building block for the rest of the molecule. beilstein-journals.org This multicomponent strategy allows for the formation of multiple carbon-carbon bonds and stereogenic centers in a controlled manner. nih.govresearchgate.net
Table 3: Key Asymmetric Reformatsky Reaction in PGE2 Methyl Ester Synthesis
| Electrophile | Nucleophile Precursor | Reagent/Metal | Diastereomeric Excess (de) | Yield | Ref. |
|---|
Nickel-Catalyzed Dicarbofunctionalization
Modern transition-metal catalysis offers powerful tools for prostaglandin synthesis. Nickel-catalyzed dicarbofunctionalization of alkenes has emerged as an efficient method for constructing multiple C-C bonds and stereocenters in a single step. nih.govnih.gov Specifically, a nickel-catalyzed Ueno-Stork-type radical cyclization has been featured in a concise synthesis of a tricyclic prostaglandin D2 metabolite methyl ester. nih.govnih.gov
This reaction typically involves an iodo-acetal tethered to a cyclopentene. The nickel catalyst facilitates the formation of a radical which then cyclizes onto the alkene. The resulting radical intermediate is trapped, leading to the formation of two new carbon-carbon bonds and two consecutive stereocenters on the cyclopentane core with high stereocontrol. purdue.eduthieme-connect.com This methodology provides a powerful alternative to more traditional methods, enabling the rapid assembly of the highly substituted cyclopentane motif. caltech.edu
Table 4: Nickel-Catalyzed Ueno-Stork Cyclization
| Substrate | Catalyst System | Key Transformation | Yield | Ref. |
|---|
Palladium-Catalyzed Carbonylative Spirolactonization
The synthesis of certain prostaglandin metabolites, particularly those with complex fused or spirocyclic ring systems, has been advanced by palladium-catalyzed reactions. A palladium-catalyzed carbonylative spirolactonization has been developed to efficiently construct oxaspirolactone moieties. nih.govresearchgate.net This cascade reaction is a key step in the synthesis of a tricyclic prostaglandin D2 metabolite methyl ester. nih.govpurdue.edu
The process starts with a hydroxycyclopropanol, which is readily prepared from a corresponding lactone via a Kulinkovich reaction. thieme-connect.comresearchgate.net In the presence of a palladium catalyst, a diisopropyldiazene (DDQ) oxidant, and carbon monoxide, the hydroxycyclopropanol undergoes a cascade reaction involving ring opening and carbonylation, followed by intramolecular cyclization to form the oxaspirolactone core in a single, atom-economical step. thieme-connect.comresearchgate.net
Table 5: Palladium-Catalyzed Carbonylative Spirolactonization
| Substrate | Catalyst/Reagents | Key Transformation | Yield | Ref. |
|---|
Z-Selective Cross-Metathesis Protocols
Installing the (Z)-alkene in the α-side chain of prostaglandins presents a significant synthetic challenge. While traditionally addressed by the hydrogenation of an alkyne, recent advances in olefin metathesis have provided powerful alternatives. nih.gov Specifically, Z-selective cross-metathesis protocols using specialized ruthenium-based catalysts have been developed. thieme-connect.comgoogle.com
This reaction allows for the direct coupling of a cyclopentene-derived intermediate, bearing the ω-side chain, with an appropriate ester-containing alkene (e.g., methyl 3-butenoate) to construct the full α-side chain. nih.gov The use of modern ruthenium catalysts, such as those developed by Grubbs or Hoveyda, enables high selectivity for the desired Z-isomer, which can be difficult to achieve with other methods like the Wittig reaction, especially with challenging substrates like β,γ-unsaturated esters. nih.govnih.gov This strategy was successfully applied in the synthesis of a tricyclic prostaglandin D2 metabolite methyl ester, demonstrating its utility in complex molecule synthesis. purdue.eduthieme-connect.com
Table 6: Z-Selective Cross-Metathesis
| Substrate 1 | Substrate 2 | Catalyst | Key Transformation | Yield / Selectivity | Ref. |
|---|
Synthesis of Prostaglandin I2 Methyl Ester from Precursors
The chemical synthesis of Prostaglandin I2 (PGI2) methyl ester can be efficiently achieved from other more stable or readily available prostaglandin intermediates. These methods leverage the inherent chemical functionalities of the precursors to construct the distinctive bicyclic ether structure of PGI2.
A key pathway for synthesizing Prostaglandin I2 methyl ester involves the intramolecular cyclization of Prostaglandin F2α methyl ester (PGF2α methyl ester). This transformation is typically achieved through an iodoetherification reaction. acs.org The process begins with the reaction of PGF2α methyl ester with iodine in a suitable solvent. acs.org This reaction proceeds stereoselectively, yielding a major iodo-ether intermediate, specifically (5R,6R)-5-iodo-9-deoxy-6,9α-epoxy-PGF1α methyl ester. acs.org The subsequent step is a dehydrohalogenation of this iodo-ether, which eliminates the iodine atom and the C5 hydrogen to form the characteristic Δ⁵ double bond of the PGI2 structure. acs.org This final elimination step yields the target molecule, (5Z)-9-deoxy-6,9α-epoxy-Δ⁵-PGF1α methyl ester, another chemical name for Prostaglandin I2 methyl ester. acs.org
Prostaglandin H2 methyl ester serves as a pivotal biosynthetic and chemical precursor for a variety of prostaglandins, including Prostaglandin I2. ontosight.ai PGH2 is characterized by an unstable endoperoxide bridge across the cyclopentane ring. ontosight.ai The conversion to PGI2 methyl ester occurs via the rearrangement of this endoperoxide structure. This transformation can happen spontaneously or be catalyzed by prostacyclin synthase. In a chemical synthesis context, the inherent reactivity of the endoperoxide in PGH2 methyl ester is harnessed to form the stable 6,9α-epoxy ring system of PGI2 methyl ester. ontosight.ai This pathway is fundamental in both biological systems and targeted chemical synthesis strategies. ontosight.ai
Development of Analogs and Derivatives of Prostaglandin Methyl Esters
The development of prostaglandin analogs is a significant area of medicinal chemistry, aimed at creating compounds with enhanced stability, selectivity, or novel biological activities. This involves modifying the core prostaglandin structure through targeted synthetic reactions and building diverse compound libraries for screening.
The synthesis of specific analogs like 11-Deoxy-11α-(2-hydroxyethylthio)-Prostaglandin E2 Methyl Ester demonstrates a common strategy for modifying the prostaglandin scaffold. acs.org The preparation of this compound and its related analogs can be accomplished through a Michael-type conjugate addition. acs.org This method typically uses a Prostaglandin A (PGA) series precursor, which contains an electrophilic α,β-unsaturated ketone in the cyclopentane ring. The addition of a nucleophile, in this case, 2-hydroxyethylthiol, to the C11 position of the PGA derivative leads to the formation of the desired 11-thio-substituted product. acs.orggoogle.com The reaction requires careful control of conditions to ensure the correct stereochemistry at the newly formed chiral center. ontosight.ai This synthetic approach allows for the introduction of a variety of substituents at the C11 position, creating analogs with potentially altered biological properties. acs.orgontosight.ai
To explore new biological activities, libraries of prostanoid compounds are often synthesized. Soluble-polymer supported synthesis is an effective methodology for this purpose. nih.govresearchgate.net This technique combines the advantages of both solution-phase and solid-phase synthesis. researchgate.net Prostanoid scaffolds are attached to a soluble polymer, such as non-cross-linked polystyrene (NCPS) or polyethylene (B3416737) glycol (PEG), which allows reactions to be carried out in a homogeneous solution, facilitating analysis of intermediates by methods like 1H-NMR. researchgate.netnih.gov
A "convergent generation of diversity" strategy can be employed, using a "toolbox" of prostanoid components that can be assembled in various combinations on the polymer support. nih.govacs.org After each reaction step, the polymer-bound product is precipitated and purified, removing excess reagents and byproducts. researchgate.net This approach facilitates the rapid and efficient parallel synthesis of a multitude of distinct prostanoid analogs. nih.govscripps.edu For instance, a library of prostanoids was assembled using this method and screened for biological activity, leading to the identification of compounds with potential antiviral properties against a herpes-family virus. nih.govacs.org
Biochemical Transformations and Metabolic Pathways of Prostaglandin I2 Methyl Ester
Enzymatic Biosynthesis of Prostaglandin (B15479496) I2
The biosynthesis of Prostaglandin I2 is a multi-step process that begins with the release of arachidonic acid from the cell's membrane phospholipids (B1166683). This precursor then enters the cyclooxygenase pathway to produce the key intermediate, Prostaglandin H2 (PGH2), which is subsequently converted to PGI2.
Prostacyclin synthase (PTGIS), also designated as CYP8A1, is the terminal enzyme in the synthesis of PGI2. wikipedia.org It is a member of the cytochrome P450 superfamily of enzymes and is primarily located in the endoplasmic reticulum membrane. wikipedia.org The primary function of prostacyclin synthase is to catalyze the isomerization of the endoperoxide intermediate, Prostaglandin H2 (PGH2), into Prostaglandin I2 (prostacyclin). wikipedia.org This reaction is an efficient conversion that rearranges the structure of PGH2 to form the characteristic bicyclic ether structure of PGI2. wikipedia.orgnih.gov Unlike many other cytochrome P450 enzymes, this catalytic process does not require molecular oxygen. wikipedia.org The expression of prostacyclin synthase is constitutive, meaning it is consistently produced in cells, particularly in vascular endothelial and smooth muscle cells. nih.govnih.gov Therefore, the rate-limiting step in PGI2 production is generally the availability of its substrate, PGH2, which is controlled by the activity of cyclooxygenase enzymes. nih.gov
Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme that initiates the conversion of arachidonic acid into prostanoids. wikipedia.orgnih.gov There are two main isoforms of this enzyme, COX-1 (PTGS1) and COX-2 (PTGS2), which share a similar structure but differ in their expression and primary functions. nih.gov Both enzymes catalyze a two-step reaction: first, a cyclooxygenase reaction adds two molecules of oxygen to arachidonic acid to form the unstable intermediate Prostaglandin G2 (PGG2); second, a peroxidase reaction reduces PGG2 to Prostaglandin H2 (PGH2). wikipedia.orgnih.govwikipedia.org
PGH2 serves as a crucial substrate for various terminal synthases that produce different prostaglandins (B1171923). nih.govwikipedia.org
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate baseline physiological processes, such as protecting the gastric mucosa. wikipedia.org
COX-2 is typically unexpressed in most cells under normal conditions but its expression is induced by inflammatory stimuli, cytokines, and growth factors. nih.govwikipedia.org It is therefore primarily involved in producing prostaglandins that mediate inflammation and pain. nih.govwikipedia.org The synthesis of PGI2, particularly in inflammatory contexts, is largely driven by the activity of COX-2, which provides the PGH2 precursor for prostacyclin synthase. nih.gov
| Enzyme | Abbreviation / Official Name | Substrate | Product | Primary Function in Pathway |
|---|---|---|---|---|
| Cyclooxygenase-1 | COX-1 / PTGS1 | Arachidonic Acid | Prostaglandin H2 (PGH2) | Constitutive production of PGH2 for housekeeping prostanoids. |
| Cyclooxygenase-2 | COX-2 / PTGS2 | Arachidonic Acid | Prostaglandin H2 (PGH2) | Inducible production of PGH2 in response to inflammatory stimuli. wikipedia.org |
| Prostacyclin Synthase | PTGIS / CYP8A1 | Prostaglandin H2 (PGH2) | Prostaglandin I2 (PGI2) | Isomerization of PGH2 to the final active product, PGI2. wikipedia.org |
Metabolism of Prostaglandin I2 and its Methyl Ester
Prostaglandin I2 is a chemically unstable molecule with a very short half-life, rapidly hydrolyzing to the less active 6-keto-prostaglandin F1α. nih.gov However, it also undergoes enzymatic metabolism into other compounds. Its more stable methyl ester derivative is also processed by these enzymatic pathways.
A significant metabolic pathway for PGI2 involves its conversion to 6-keto-prostaglandin E1 (6-keto-PGE1). nih.gov This metabolite is noteworthy because, unlike the hydrolysis product 6-keto-PGF1α, 6-keto-PGE1 retains significant biological activity, in some cases being more potent than PGI2 itself. nih.govnih.gov Research has demonstrated that the more stable PGI2 methyl ester can also serve as a substrate for this conversion. Incubation of PGI2 methyl ester with the purified enzyme responsible for this transformation results in the formation of 6-keto-PGE1 methyl ester. nih.gov
The enzymatic conversion of PGI2 to 6-keto-PGE1 is catalyzed by 9-hydroxyprostaglandin dehydrogenase (9-PGDH). nih.gov This enzyme facilitates the oxidation of the hydroxyl group at the C9 position of the PGI2 molecule. nih.gov Studies have identified this enzymatic activity in various tissues, including the liver and human platelets. nih.gov The enzyme requires NAD+ as a cofactor to carry out the oxidation reaction. nih.govnih.gov This pathway represents a key step in the metabolic processing of prostacyclin, transforming it into a more stable but still highly active molecule. nih.gov
Beyond the specific conversion to 6-keto-PGE1, prostaglandins undergo a series of catabolic reactions, primarily in the lungs, kidneys, and liver, to be inactivated and excreted. These general pathways also apply to the metabolites of PGI2.
Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The first and most critical step in the inactivation of most prostaglandins is the oxidation of the C15 hydroxyl group to a ketone, forming 15-keto-prostaglandins. oup.comcaymanchem.com These 15-keto metabolites exhibit greatly reduced biological activity. oup.com
Reduction of the C13-C14 Double Bond: Following the oxidation at C15, the double bond between C13 and C14 is typically reduced. This results in the formation of 13,14-dihydro-15-keto-prostaglandin metabolites. nih.gov
β-Oxidation and ω-Oxidation: The fatty acid side chains of the prostaglandin molecule are subsequently shortened through processes of β-oxidation and ω-oxidation. nih.govresearchgate.net
ω-Oxidation is a process that introduces a hydroxyl group at the terminal carbon (the ω-carbon) of the fatty acid chain, which is then oxidized to a carboxylic acid, forming a dicarboxylic acid. nih.govwikipedia.org
β-Oxidation then proceeds to shorten the carboxylic acid chains from both ends of the molecule, cleaving off two-carbon units in each cycle. nih.gov This process leads to the formation of shorter-chain metabolites, such as dinor and tetranor derivatives, which are then excreted in the urine. researchgate.net
| Metabolic Pathway | Key Enzyme(s) | Description of Transformation | Effect on Biological Activity |
|---|---|---|---|
| C15 Hydroxyl Oxidation | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Converts the 15-hydroxyl group to a 15-keto group. | Significant reduction/inactivation. oup.com |
| C13-C14 Double Bond Reduction | 15-keto-prostaglandin Δ13-reductase | Reduces the double bond adjacent to the newly formed keto group. | Further inactivation. |
| ω-Oxidation | Cytochrome P450 ω-hydroxylases | Hydroxylates the terminal methyl group of the side chain, which is then oxidized to a carboxylic acid. wikipedia.org | Prepares the molecule for chain shortening. |
| β-Oxidation | Acyl-CoA oxidases | Systematically shortens the carboxylic acid side chains by two-carbon units. nih.gov | Produces final metabolites for excretion. |
Hydrolysis of Prostaglandin Esters by Specific Enzymes
The metabolic fate of prostaglandin esters, such as Prostaglandin I2 methyl ester, is significantly influenced by enzymatic hydrolysis, which converts the esterified prostaglandin into its corresponding free acid form. This biotransformation is critical for modulating the biological activity of these lipid mediators. Research has focused on identifying and characterizing the specific enzymes responsible for this hydrolytic activity.
Investigation of Monoacylglycerol Lipase and Fatty Acid Amide Hydrolase
Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are well-characterized enzymes primarily known for their role in the degradation of endocannabinoids. Given the structural similarities between endocannabinoids and prostaglandin esters, particularly prostaglandin-glycerol esters (PG-G), studies have explored the potential of MAGL and FAAH to hydrolyze these compounds.
Research indicates that prostaglandin-glycerol esters are generally poor substrates for both MAGL and FAAH when compared to their preferred endocannabinoid substrates, 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. acs.orgnih.govacs.orgescholarship.org For instance, the substrate specificity of MAGL shows a 30- to 100-fold preference for 2-AG over PG-Gs. acs.orgnih.gov Similarly, FAAH demonstrates a 150- to 200-fold preference for 2-AG and a 200- to 300-fold higher specificity for AEA compared to PG-Gs. acs.orgnih.gov
Kinetic studies have quantified this difference in hydrolytic efficiency. The catalytic efficiency (kcat/Km) of FAAH for AEA and 2-AG was found to be significantly higher than for various prostaglandin-glycerol esters, including PGE2-G, PGD2-G, and PGF2α-G. acs.orgacs.org
Table 1: Kinetic Parameters of FAAH for Endocannabinoids and Prostaglandin-Glycerol Esters
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
|---|---|---|---|
| AEA | 14.1 ± 2.6 | 6.51 ± 0.54 | 0.462 |
| 2-AG | 44.8 ± 12.1 | 14.0 ± 2.6 | 0.313 |
| PGE2-G | 102 ± 32.1 | 0.16 ± 0.04 | 0.0016 |
| PGD2-G | 134 ± 35.2 | 0.22 ± 0.04 | 0.0016 |
| PGF2α-G | 114 ± 40.1 | 0.14 ± 0.04 | 0.0012 |
Data sourced from studies on purified FAAH. The high error associated with PG-G kcat values is expected because FAAH was not completely saturated at the highest concentration of PG-Gs that was used. acs.org
Despite the relatively low efficiency, some studies have shown that human MAGL (hMAGL) can robustly hydrolyze certain prostaglandin glycerol esters, with hydrolysis rates for some esters rivaling those of the best monoacylglycerol substrates. researchgate.netnih.gov This suggests that under certain physiological conditions, MAGL could still contribute to the metabolism of these compounds.
Identification and Characterization of Prostaglandin Glycerol Ester Hydrolases (e.g., LYPLA2)
Further research to identify the primary enzymes responsible for prostaglandin ester hydrolysis led to the investigation of other serine hydrolases. Through activity-based protein profiling across various human cancer cell lines, lysophospholipase A2 (LYPLA2), also known as acyl-protein thioesterase 2 (APT2), was identified as a major enzyme for the hydrolysis of prostaglandin-glycerol esters. nih.govnih.govrhea-db.org
The significant role of LYPLA2 in PGE2-G hydrolysis was confirmed through siRNA knockdown experiments, which resulted in reduced hydrolysis, and through overexpression of LYPLA2, which led to a substantial increase in hydrolytic activity. nih.govswisslipids.org
Purified recombinant LYPLA2 was shown to hydrolyze prostaglandin-glycerol esters with a specific order of activity: PGE2-G > PGF2α-G > PGD2-G. nih.govnih.gov Notably, LYPLA2 selectively hydrolyzes the 1(3)-glyceryl ester of prostaglandins and does not hydrolyze the 2-glyceryl ester or the endocannabinoids 2-AG and anandamide. nih.govswisslipids.org
Kinetic analysis of LYPLA2 revealed its catalytic efficiency against various substrates.
Table 2: Kinetic Parameters of LYPLA2 Hydrolysis for Various Substrates
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |
|---|---|---|---|
| PGE2-G | 2.5 ± 0.3 | 25 ± 1 | 10 |
| PGD2-G | 3.6 ± 0.7 | 10.0 ± 0.7 | 2.8 |
| PGF2α-G | 2.9 ± 0.6 | 12.0 ± 0.9 | 4.1 |
| 1-AG | 1.8 ± 0.3 | 2.9 ± 0.2 | 1.6 |
| 16:0-LPC | 0.7 ± 0.1 | 2.8 ± 0.1 | 4.0 |
| 18:0-LPC | 0.5 ± 0.1 | 2.8 ± 0.1 | 5.6 |
Data sourced from studies using purified recombinant LYPLA2. swisslipids.org
These findings establish LYPLA2 as a key prostaglandin-glycerol ester hydrolase in human cells. nih.govnih.gov Its specific activity towards these esters, without affecting endocannabinoid levels, suggests a distinct regulatory role in prostaglandin signaling pathways. nih.govnih.gov
Molecular Mechanisms and Receptor Pharmacology of Prostaglandin I2 Methyl Ester
Prostaglandin (B15479496) I2 Receptor (IP) Interactions
The biological effects of Prostaglandin I2 methyl ester are initiated by its binding to the Prostaglandin I2 (IP) receptor, a member of the G protein-coupled receptor (GPCR) superfamily. nih.govnih.govoup.com This interaction is the critical first step that dictates the subsequent intracellular signaling cascade.
G Protein-Coupled Receptor (GPCR) Activation
The IP receptor, upon binding to an agonist like Prostaglandin I2 or its analogs, couples predominantly to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex. nih.govnih.govoup.com This activation leads to a conformational change in the Gαs subunit, causing it to release GDP and bind GTP.
Adenylyl Cyclase Stimulation and Cyclic AMP (cAMP) Production
The activated Gαs-GTP complex then stimulates the enzyme adenylyl cyclase. nih.govnih.gov This enzyme catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. While specific studies quantifying the adenylyl cyclase stimulation by Prostaglandin I2 methyl ester are not abundant, the general mechanism for IP receptor agonists involves a significant increase in intracellular cAMP levels. nih.govchula.ac.th For instance, studies on other PGI2 analogs have demonstrated their capacity to stimulate adenylyl cyclase activity. jst.go.jp
Protein Kinase A (PKA) Activation and Downstream Phosphorylation Events
The elevation in intracellular cAMP leads to the activation of Protein Kinase A (PKA). wikipedia.orgtandfonline.com cAMP binds to the regulatory subunits of PKA, causing them to dissociate from the catalytic subunits. The freed catalytic subunits are then active and phosphorylate various downstream protein substrates on serine and threonine residues, leading to a cellular response. wikipedia.orgtandfonline.com This PKA-dependent phosphorylation is a key mechanism through which Prostaglandin I2 and its analogs exert their effects. researchgate.net
Cellular Signaling Cascades Modulated by Prostaglandin I2
The signaling cascade initiated by Prostaglandin I2 methyl ester ultimately modulates several key cellular processes, primarily contributing to vasodilation and the inhibition of platelet aggregation.
Modulation of Myosin Light Chain Kinase Activity
A primary downstream target of the PKA activated by the Prostaglandin I2 signaling pathway is the myosin light chain kinase (MLCK). wikipedia.org PKA phosphorylates MLCK, which leads to the inhibition of its activity. wikipedia.org MLCK is a crucial enzyme in smooth muscle contraction as it phosphorylates the myosin light chain, a necessary step for the interaction of actin and myosin. physiology.orgphysiology.org By inhibiting MLCK, Prostaglandin I2 methyl ester effectively reduces the phosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation. wikipedia.org
Interplay with Thromboxane (B8750289) A2 (TXA2) Signaling
The physiological actions of Prostaglandin I2 and its derivatives are often in direct opposition to those of Thromboxane A2 (TXA2). wikipedia.org TXA2, another eicosanoid, is a potent vasoconstrictor and promoter of platelet aggregation. nih.gov It signals through its own receptor, the TP receptor, which typically couples to Gq and G12/13 proteins, leading to increased intracellular calcium and activation of Rho kinase, which in turn inhibits myosin light chain phosphatase, promoting contraction. ahajournals.org The signaling pathway of Prostaglandin I2 methyl ester counteracts the effects of TXA2. The increase in cAMP initiated by the IP receptor activation inhibits the rise in intracellular calcium that is triggered by TXA2 signaling. wikipedia.org This antagonistic relationship is fundamental to maintaining cardiovascular homeostasis. wikipedia.orgnih.gov
Effects on Intracellular Calcium Levels
Prostaglandin I2 (PGI2) and its analogs, including the methyl ester form, play a crucial role in regulating intracellular calcium concentration ([Ca2+]i), a key second messenger in many cellular processes. The primary mechanism by which PGI2 analogs exert their effects on calcium levels involves the activation of the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR). nih.gov Upon binding to the IP receptor, a cascade is initiated that typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). wikipedia.org This elevation in cAMP can, in turn, counteract increases in cytosolic calcium levels that are triggered by other signaling molecules like thromboxane A2 (TXA2). wikipedia.org
In vascular smooth muscle cells (VSMCs), PGI2 analogs have been shown to buffer the increase in [Ca2+]i induced by vasoconstrictors such as angiotensin II. physiology.org Studies using stable analogs of PGI2, like iloprost, have demonstrated a dose-dependent decrease in the peak [Ca2+]i response to angiotensin II. physiology.org For instance, while angiotensin II alone can cause a significant rise in [Ca2+]i, the co-administration of a PGI2 analog can attenuate this peak response by as much as 40-50%. physiology.org Interestingly, these analogs on their own have a minimal effect on baseline [Ca2+]i. physiology.org
The modulation of calcium levels by PGI2 is not limited to vascular smooth muscle. In platelets, PGI2 acts to inhibit platelet activation by counteracting the rise in cytosolic Ca2+ that is stimulated by agonists like thrombin and ADP. wikipedia.orgnih.gov This effect is also mediated through the cAMP pathway. nih.gov Furthermore, research on ciliary arteries has shown that prostaglandin analogs can reduce the potassium chloride (KCl)-dependent increase in [Ca2+]i in a concentration-dependent manner, contributing to vascular relaxation. nih.gov
It's noteworthy that the interplay between PGI2 and intracellular calcium can be complex and cell-type specific. For example, in ovine luteal cells, PGF2α has been shown to increase the size of slowly and rapidly exchangeable calcium compartments, while PGE2 increased the rate constants of both. nih.gov Progesterone, in turn, can inhibit the PGF2α-stimulated increase in intracellular calcium concentrations in these cells. oup.com
The following table summarizes the effects of PGI2 and its analogs on intracellular calcium levels in different cell types as reported in various studies.
| Cell Type | Agonist | Effect of PGI2/Analog | Reference |
| Preglomerular Vascular Smooth Muscle Cells | Angiotensin II | Attenuates peak [Ca2+]i increase | physiology.org |
| Platelets | Thrombin, ADP | Inhibits rise in cytosolic Ca2+ | wikipedia.orgnih.gov |
| Ciliary Arteries | Potassium Chloride (KCl) | Reduces K+-dependent [Ca2+]i increase | nih.gov |
| Ovine Luteal Cells | - | PGF2α increases size of Ca2+ compartments | nih.gov |
Research into Biological Activities in Cellular and In Vitro Models
Inhibition of Platelet Activation
Prostaglandin I2 (PGI2) and its methyl ester derivative are potent inhibitors of platelet activation, a critical process in hemostasis and thrombosis. nih.govwikipedia.org The primary mechanism involves the activation of the IP receptor on the platelet surface, leading to an increase in intracellular cAMP levels. wikipedia.org This increase in cAMP counteracts the signaling pathways that lead to platelet aggregation and activation, such as those initiated by thromboxane A2 (TXA2). wikipedia.org
Research has demonstrated that PGI2 can synergistically inhibit platelet aggregation induced by agonists like thrombin and ADP when combined with plasmin. nih.gov This synergistic inhibition extends to the thrombin-stimulated rise in platelet cytosolic Ca2+ and thromboxane A2 formation. nih.gov This suggests that PGI2 and plasmin work through both cAMP-dependent and independent mechanisms to block platelet activation. nih.gov
Furthermore, studies have shown that PGI2 inhibits not only platelet aggregation but also platelet adhesion and thrombus formation on the subendothelium. researchgate.net This is achieved by inhibiting the spreading of platelets on the vascular surface. researchgate.net The inhibitory effect of PGI2 on platelet activation is a key aspect of its role in maintaining cardiovascular homeostasis. wikipedia.org
The table below outlines the key findings regarding the inhibition of platelet activation by PGI2 from various studies.
| Aspect of Platelet Activation | Key Finding | Reference |
| Platelet Aggregation | PGI2 is a potent inhibitor of platelet aggregation. | nih.govwikipedia.org |
| Synergistic Inhibition | PGI2 and plasmin synergistically inhibit thrombin- and ADP-induced platelet aggregation. | nih.gov |
| Intracellular Signaling | Inhibition is mediated by increased platelet cAMP and counteraction of Ca2+ rise. | wikipedia.orgnih.gov |
| Platelet Adhesion | PGI2 inhibits platelet adhesion and thrombus formation on the subendothelium. | researchgate.net |
Mechanisms of Smooth Muscle Relaxation and Vasodilation
Prostaglandin I2 (PGI2) and its methyl ester are powerful vasodilators, playing a crucial role in the regulation of vascular tone. wikipedia.orgresearchgate.net The primary mechanism for this effect is the relaxation of vascular smooth muscle cells. researchgate.net This process is initiated by the binding of PGI2 to IP receptors on the surface of smooth muscle cells, which are coupled to Gs-proteins. researchgate.net
Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. wikipedia.orgresearchgate.net Elevated cAMP then activates protein kinase A (PKA). wikipedia.org PKA, in turn, phosphorylates and inhibits myosin light chain kinase, which is essential for muscle contraction. wikipedia.org This inhibition of myosin light chain kinase leads to the relaxation of the smooth muscle and subsequent vasodilation. wikipedia.org
While the cAMP-dependent pathway is considered a key mechanism, there is also evidence for cAMP-independent pathways in PGI2-induced vasodilation. researchgate.net Some studies suggest that PGI2 can directly activate large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells, contributing to hyperpolarization and relaxation. researchgate.net
The vasodilatory effects of PGI2 are a critical component of its physiological function, helping to maintain blood flow and prevent hypertension. researchgate.net The interaction between PGI2 and thromboxane A2 (TXA2), a potent vasoconstrictor, represents a key homeostatic balance in the cardiovascular system. researchgate.net
The following table summarizes the mechanisms of PGI2-induced smooth muscle relaxation and vasodilation.
| Mechanism | Description | Reference |
| cAMP-Dependent Pathway | ||
| IP Receptor Activation | PGI2 binds to IP receptors on smooth muscle cells. | researchgate.net |
| Adenylyl Cyclase Activation | Stimulates the production of cAMP. | wikipedia.orgresearchgate.net |
| Protein Kinase A (PKA) Activation | Elevated cAMP activates PKA. | wikipedia.org |
| Myosin Light Chain Kinase Inhibition | PKA phosphorylates and inhibits myosin light chain kinase, leading to relaxation. | wikipedia.org |
| cAMP-Independent Pathway | ||
| BKCa Channel Activation | PGI2 may directly activate BKCa channels, causing hyperpolarization and relaxation. | researchgate.net |
Modulation of Inflammatory Responses at the Cellular Level
Prostaglandin I2 (PGI2) and its methyl ester exhibit complex and often context-dependent roles in the modulation of inflammatory responses. nih.gov While prostaglandins (B1171923) are generally known as mediators of inflammation, PGI2 can exert both pro-inflammatory and anti-inflammatory effects depending on the specific cellular and disease context. researchgate.netnih.gov
In non-allergic acute inflammation, PGI2 can act as a pro-inflammatory mediator. mdpi.com However, in other settings, particularly in Th2-mediated allergic inflammatory responses, PGI2 has demonstrated anti-inflammatory properties. mdpi.com For instance, PGI2 has been shown to suppress Th2-mediated lung inflammation, partly by enhancing the production of the anti-inflammatory cytokine IL-10 by Th2 cells. nih.gov
PGI2 also influences the function of various immune cells. It can inhibit leukocyte adhesion, which is a critical step in the inflammatory cascade. researchgate.net Research has also indicated that PGI2 can modulate the activity of dendritic cells and macrophages, which are key regulators of the immune response. frontiersin.org Specifically, PGI2 can inhibit cytokine release from both Th1 and Th2 CD4 T cells and macrophages. frontiersin.org
The dual role of PGI2 in inflammation highlights the complexity of prostanoid signaling. Its ability to either promote or resolve inflammation is dependent on the specific receptors engaged, the cell type involved, and the surrounding inflammatory milieu. nih.gov
The table below summarizes the modulatory effects of PGI2 on inflammation at the cellular level.
| Cellular Context | Effect of PGI2 | Mechanism | Reference |
| Non-allergic Acute Inflammation | Pro-inflammatory | Mediates pro-inflammatory stimuli | mdpi.com |
| Th2-mediated Allergic Inflammation | Anti-inflammatory | Enhances IL-10 production by Th2 cells | nih.gov |
| Leukocytes | Inhibition of Adhesion | Prevents leukocyte attachment to endothelium | researchgate.net |
| T Cells and Macrophages | Inhibition of Cytokine Release | Suppresses the release of inflammatory cytokines | frontiersin.org |
Studies on Anti-Mitogenic Activity and Inhibition of DNA Synthesis
Prostaglandin I2 (PGI2) and its analogs have been shown to possess anti-mitogenic properties, primarily through the inhibition of DNA synthesis in certain cell types. mdpi.comnih.gov This activity is particularly relevant in the context of vascular smooth muscle cell (SMC) proliferation, a key event in the development of atherosclerosis and restenosis.
In cultured rabbit aortic smooth muscle cells, PGI2 has been found to inhibit DNA synthesis in a cell cycle-dependent manner. nih.gov Specifically, PGI2 was effective at inhibiting DNA synthesis when added during the G1 progression phase of the cell cycle, just before the S phase (the period of DNA replication). nih.gov Studies using cyclooxygenase inhibitors, which block the endogenous production of prostaglandins, showed an enhancement of DNA synthesis, suggesting that endogenously produced prostaglandins, including PGI2, act as natural inhibitors of SMC proliferation. nih.gov
The inhibitory effect of PGI2 on DNA synthesis is mediated through its specific IP receptors. mdpi.com The activation of these receptors leads to downstream signaling events that ultimately arrest the cell cycle progression. The anti-mitogenic activity of PGI2 is a crucial aspect of its protective role in the vasculature, helping to prevent the excessive proliferation of smooth muscle cells that can lead to vessel narrowing.
The table below provides a summary of the research findings on the anti-mitogenic activity of PGI2.
| Cell Type | Key Finding | Mechanism | Reference |
| Rabbit Aortic Smooth Muscle Cells | PGI2 inhibits DNA synthesis in a cell cycle-dependent manner, specifically during the G1 progression phase. | Mediated through IP receptors, leading to cell cycle arrest. | mdpi.comnih.gov |
| Human Pulmonary Artery Smooth Muscle Cells | PGI2 inhibits proliferation induced by fetal calf serum. | Suggests activation of the IP receptor. | semanticscholar.org |
Investigation of Receptor Distribution in Cell Types relevant to Prostanoid Research
The biological effects of Prostaglandin I2 (PGI2) are mediated through its specific receptor, the IP receptor, which is a G protein-coupled receptor. nih.gov The distribution of this receptor across various cell types is crucial for understanding the diverse physiological and pathological roles of PGI2.
The IP receptor is prominently expressed on the cell membranes of platelets and vascular smooth muscle cells , which aligns with the primary functions of PGI2 in inhibiting platelet aggregation and promoting vasodilation. nih.gov In addition to these cell types, the IP receptor is also found on vascular endothelial cells . wikipedia.org
Research has also identified the presence of IP receptors in other cell types relevant to prostanoid research, including:
Fibroblasts : PGI2 is synthesized in fibroblasts, and these cells also express IP receptors. nih.govsemanticscholar.org
Immune Cells : The IP receptor is expressed on various immune cells, including dendritic cells , macrophages , and lymphocytes, which explains the immunomodulatory effects of PGI2. nih.govfrontiersin.orgbinasss.sa.cr Specifically, IP receptor mRNA has been found to be upregulated in CD4+ Th2 cells. nih.gov
Other Cell Types : The IP receptor is also expressed in the kidney, liver, and lung, where it exerts anti-inflammatory effects. nih.gov Follicular dendritic cells and thymic nurse cells also synthesize PGI2. nih.gov
The widespread distribution of the IP receptor underscores the broad spectrum of biological activities of PGI2, extending beyond its well-known cardiovascular effects to include roles in inflammation, immunity, and cell proliferation.
The following table summarizes the distribution of the IP receptor in various cell types.
| Cell Type | Receptor Presence | Key Function Mediated | Reference |
| Platelets | High | Inhibition of aggregation | nih.gov |
| Vascular Smooth Muscle Cells | High | Vasodilation | nih.govsemanticscholar.org |
| Endothelial Cells | Present | Vasodilation, anti-thrombotic state | nih.govwikipedia.org |
| Fibroblasts | Present | PGI2 synthesis and response | nih.govsemanticscholar.org |
| Macrophages | Present | Modulation of inflammatory responses | frontiersin.org |
| Dendritic Cells | Present | Modulation of immune responses | nih.govbinasss.sa.cr |
| T-lymphocytes (Th2) | Present | Anti-inflammatory effects | nih.gov |
Use of Methyl Esters as Tools for Pharmacological Investigations
Enhanced Lipid Solubility for Permeability Studies in Models
One of the key advantages of prostaglandin methyl esters, including PGI2 methyl ester, is their enhanced lipid solubility compared to their parent carboxylic acids. medchemexpress.comglpbio.comcaymanchem.com This increased lipophilicity is a critical factor in their ability to permeate cell membranes, a crucial step for interacting with intracellular targets. tandfonline.com The conversion of the polar carboxylic acid group to a less polar methyl ester group facilitates passive diffusion across the lipid bilayers of cells. tandfonline.com
This property has been exploited in various experimental models to investigate the effects of prostaglandins on cellular and tissue permeability. For instance, a study on rat carrageenin granuloma demonstrated that a single injection of PGI2 methyl ester significantly increased local vascular permeability, an effect comparable to that of PGI2 sodium salt. nih.gov This suggests that the methyl ester form can effectively deliver the active compound to the site of inflammation to exert its biological effect on vascular permeability. nih.gov
The use of methyl esters as prodrugs to enhance membrane permeability is a well-established strategy in pharmacology. researchgate.netnih.govopenmedicinalchemistryjournal.com Once inside the cell, non-specific esterases can hydrolyze the ester bond, releasing the active carboxylic acid form of the prostaglandin to interact with its receptors or other intracellular targets. tandfonline.com This intracellular delivery is particularly important when the biological target of the prostaglandin is located within the cell. The increased potency of a methyl ester compared to its parent acid in cell-based assays can be evidence for an intracellular site of action. tandfonline.com
Stable Forms for Studying Biological Activities of Parent Prostaglandins
Prostaglandin I2 is notoriously unstable in aqueous solutions, readily hydrolyzing to the less active 6-keto-prostaglandin F1α. This chemical instability poses a significant challenge for in vitro and in vivo studies of its biological functions. The synthesis of more stable analogs, such as 13,14-dehydroprostacyclin methyl ester, has been a crucial development for pharmacological investigations. nih.gov This particular analog was found to be considerably more stable than prostacyclin at physiological pH and demonstrated potent biological activity, including the inhibition of platelet aggregation and an increase in renal blood flow in dogs at nanomolar concentrations. nih.gov
For example, studies on other prostaglandin methyl esters, such as PGF2α methyl ester, have shown that this more lipid-soluble form is effective in various biological systems. chemicalbook.com Similarly, prostaglandin D2 methyl ester has been used as a prodrug form of PGD2, allowing for its delivery and subsequent study. caymanchem.com While a methyl ester derivative of a PGI1 analogue, SM-10902, was found to be inactive in receptor binding assays, it appeared to act as a partial agonist for adenylate cyclase activity, highlighting how esterification can modulate the biological activity of the parent compound. nih.gov
The use of stable prostaglandin analogues, including methyl esters, allows for a more precise characterization of their biological effects. For instance, a study using a prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester, demonstrated that it could contract guinea pig ileum and act as a competitive antagonist to PGE2 and PGF2α. nih.gov This highlights the utility of stable derivatives in dissecting the specific actions of prostaglandins and their interactions with their receptors.
Analytical Methodologies in Prostaglandin I2 Methyl Ester Research
Chromatographic Techniques for Separation and Characterization
Chromatographic methods are fundamental to the purification and analysis of Prostaglandin (B15479496) I2 methyl ester from complex biological matrices and synthetic reaction mixtures. High-performance liquid chromatography and thin-layer chromatography are the predominant techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purification of prostaglandin methyl esters. The technique's high resolution and sensitivity make it ideal for isolating Prostaglandin I2 methyl ester from its isomers and other related compounds. Reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Detailed research has demonstrated the successful separation of various prostaglandin enantiomers and derivatives using chiral HPLC methods. For instance, the separation of prostaglandin enantiomers has been achieved on a Chiracel OJ-RH column with a mobile phase consisting of a mixture of acetonitrile (B52724), methanol (B129727), and water, with the pH adjusted to 4 with phosphoric acid to ensure the stability of the acid-sensitive prostaglandin structure mdpi.com. The column temperature is a critical parameter that is optimized to achieve adequate resolution; for some prostaglandins (B1171923), this has been found to be optimal at 40°C mdpi.com.
A typical HPLC setup for the analysis of prostaglandin methyl esters would involve a C18 column with a gradient elution system. For example, a linear gradient of acetonitrile in water, with a small percentage of an acid like acetic acid, can effectively separate different prostaglandin derivatives nih.gov. The detection is often carried out using a UV detector, as prostaglandins and their esters typically exhibit chromophores that absorb in the low UV region.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18, 3 µm particle size | nih.gov |
| Mobile Phase | Linear gradient of acetonitrile in water with 0.10% acetic acid | nih.gov |
| Detection | UV Spectrophotometry | nih.gov |
| Temperature | 25-40°C | mdpi.com |
Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and preparative separation of Prostaglandin I2 methyl ester. It is particularly useful for monitoring the progress of chemical reactions and for the initial purification of the compound from crude extracts. The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel) and the mobile phase.
The relative mobilities of prostaglandin derivatives, including their methyl esters, are influenced by the solvent system used. Esterification does not significantly alter the relative mobilities of hydroxy diastereomers, making TLC a reliable method for distinguishing between such isomers nih.gov. For the separation of prostaglandin methyl esters, silica gel plates are commonly employed. The choice of the solvent system is critical for achieving good separation. A mixture of nonpolar and polar solvents is often used to modulate the retention factor (Rf) values of the compounds. For instance, a solvent system of n-hexane-diethyl ether-acetic acid has been used for the separation of methyl esters on silica gel TLC plates researchgate.net.
Visualization of the separated spots on the TLC plate can be achieved by various methods, including exposure to iodine vapor or spraying with a suitable chemical reagent followed by heating, which reveals the compounds as colored spots.
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 | nih.gov |
| Mobile Phase Example | n-hexane:diethyl ether:acetic acid | researchgate.net |
| Visualization | Iodine vapor or chemical spray reagent with heating |
Mass Spectrometry Applications
Mass spectrometry (MS) is an indispensable tool in the research of Prostaglandin I2 methyl ester, providing sensitive and specific detection and quantification. When coupled with chromatographic techniques, it offers unparalleled analytical power.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantitative analysis of prostaglandins, including their methyl ester derivatives. Due to the low volatility of prostaglandins, derivatization is a necessary step to convert them into more volatile and thermally stable compounds suitable for GC analysis.
For Prostaglandin I2 methyl ester, a common derivatization strategy involves the conversion of the hydroxyl groups to trimethylsilyl (TMS) ethers and the ketone groups to methyloxime derivatives. The resulting derivatized compound can then be readily analyzed by GC-MS. Quantitative analysis is typically performed in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the analyte. This approach significantly enhances the sensitivity and selectivity of the assay. The use of negative-ion chemical ionization (NICI) can further improve sensitivity for certain prostaglandin derivatives nih.gov.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Methyl ester, methyloxime, trimethylsilyl ether | nih.gov |
| Ionization Mode | Electron Impact (EI) or Negative-Ion Chemical Ionization (NICI) | nih.govnih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | |
| Carrier Gas | Helium | thepharmajournal.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of Prostaglandin I2 methyl ester and its hydrolysis products. A key area of investigation is the enzymatic or chemical hydrolysis of the methyl ester back to the active prostaglandin, Prostaglandin I2. LC-MS/MS allows for the direct analysis of these compounds in biological fluids with high selectivity and sensitivity, often without the need for derivatization nih.gov.
In a typical LC-MS/MS analysis, the sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer. The precursor ion corresponding to the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity.
For the analysis of the hydrolysis product, Prostaglandin I2, the fragmentation pattern would be studied to identify unique precursor-to-product ion transitions. While specific fragmentation data for PGI2 is less common due to its instability, analysis of related prostaglandins like PGE2 shows characteristic losses of water and parts of the side chains nih.gov. The hydrolysis of prostaglandin glycerol esters has been studied, where the hydrolytic product was quantified by LC-MS/MS against a deuterated internal standard nih.gov. This approach is directly applicable to studying the hydrolysis of Prostaglandin I2 methyl ester.
Stable-isotope dilution mass spectrometry is the gold standard for the accurate quantification of endogenous compounds, including prostaglandins and their metabolites. This technique involves the addition of a known amount of a stable isotope-labeled analog of the analyte (e.g., deuterated or ¹³C-labeled Prostaglandin I2 methyl ester) to the sample as an internal standard.
The internal standard co-elutes with the endogenous analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample. This method corrects for any sample loss during extraction and purification, as well as for variations in ionization efficiency in the mass spectrometer.
Stable isotope dilution assays have been successfully developed for the quantification of various prostaglandin metabolites in biological fluids, demonstrating excellent precision and accuracy nih.gov. The use of such techniques is crucial for obtaining reliable quantitative data in research involving Prostaglandin I2 methyl ester.
Q & A
Q. What are the most reliable analytical methods for detecting Prostaglandin I2 methyl ester in biological samples?
- Methodological Answer : Detection methods should be selected based on sensitivity and matrix complexity.
- ELISA : Suitable for high-throughput screening with pre-optimized protocols (e.g., using prostaglandin-specific antibodies and standardized workflows) .
- LC-MS/MS : Provides higher specificity for structural isomers (e.g., distinguishing 15(R)-PGF2α from PGF2α) by leveraging fragmentation patterns and retention times. Internal standards (e.g., deuterated analogs) are critical for quantification .
- GC-MS : Useful for fatty acid methyl ester (FAME) analysis after derivatization, particularly for stability studies .
Q. How should biological samples be prepared to ensure accurate quantification of Prostaglandin I2 methyl ester?
- Methodological Answer :
- Use anticoagulants like EDTA to prevent enzymatic degradation during blood collection .
- Add antioxidant agents (e.g., butylated hydroxytoluene) during tissue homogenization to inhibit auto-oxidation .
- Spike deuterated internal standards (e.g., PGF2α-d4) during initial processing to correct for extraction efficiency .
Q. What validation criteria are essential for standard curves in prostaglandin quantification assays?
- Methodological Answer :
- Ensure linearity (R² ≥ 0.98) across the expected concentration range.
- Perform spike-recovery tests (85–115% recovery) in biological matrices to assess interference .
- Validate inter- and intra-assay precision (CV < 15%) using triplicate measurements .
Q. How does storage temperature affect the stability of Prostaglandin I2 methyl ester in experimental samples?
- Methodological Answer :
- Store samples at -80°C to minimize degradation; avoid repeated freeze-thaw cycles.
- For field studies, lyophilized samples or dried blood spots (DBS) can stabilize analytes at ambient temperatures for short-term storage .
Q. What are the critical considerations for selecting internal standards in mass spectrometry-based prostaglandin analysis?
- Methodological Answer :
- Use isotopically labeled analogs (e.g., PGF2α-d4) with identical chromatographic behavior to the target analyte .
- Verify absence of cross-reactivity with structurally similar metabolites (e.g., 8-iso-PGF2α) during method development .
Advanced Research Questions
Q. How can the Taguchi experimental design method optimize the synthesis of Prostaglandin I2 methyl ester derivatives?
- Methodological Answer :
- Identify critical parameters: catalyst type (e.g., KOH vs. NaOH), molar ratio (alcohol:substrate), temperature, and reaction time .
- Use orthogonal arrays (e.g., L9 matrix) to test parameter combinations efficiently. For example, prioritize catalyst concentration (1.5 wt%) and temperature (60°C) for maximum yield .
- Validate optimized conditions via ANOVA to assess parameter contributions (e.g., catalyst concentration accounts for 77.6% of variance) .
Q. What statistical approaches resolve contradictory results in prostaglandin quantification across analytical platforms?
- Methodological Answer :
- Apply multivariate analysis (e.g., PCA) to identify platform-specific biases (e.g., ionization efficiency in LC-MS vs. antibody cross-reactivity in ELISA) .
- Use concordance correlation coefficients (CCC) to assess agreement between methods, with adjustments for batch effects .
Q. What are the advantages of combining orthogonal techniques (e.g., ELISA + LC-MS) for validating prostaglandin research findings?
- Methodological Answer :
- Cross-validate results to rule out false positives (e.g., ELISA may overestimate due to matrix interference, while LC-MS provides structural confirmation) .
- Use ELISA for rapid screening and LC-MS for absolute quantification in subset samples to balance cost and accuracy .
Q. How can researchers address matrix interference effects when quantifying Prostaglandin I2 methyl ester in complex biological matrices?
- Methodological Answer :
- Implement solid-phase extraction (SPE) with mixed-mode sorbents to isolate prostaglandins from phospholipids .
- Prepare matrix-matched calibration curves using analyte-free biological fluid (e.g., charcoal-stripped plasma) to correct for ion suppression/enhancement .
Q. What safety protocols are critical when handling lab-synthesized Prostaglandin I2 methyl ester analogs?
- Methodological Answer :
- Follow hazard assessments per SDS guidelines: use PPE (gloves, goggles), conduct reactions in fume hoods, and dispose of waste via approved protocols .
- Monitor air quality for volatile byproducts (e.g., methanol) using real-time sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
